Boc-Val-Leu

Description

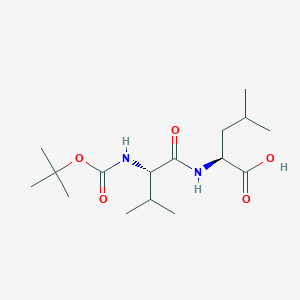

Structure

3D Structure

Properties

CAS No. |

27506-15-6 |

|---|---|

Molecular Formula |

C16H30N2O5 |

Molecular Weight |

330.42 g/mol |

IUPAC Name |

(2S)-4-methyl-2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]pentanoic acid |

InChI |

InChI=1S/C16H30N2O5/c1-9(2)8-11(14(20)21)17-13(19)12(10(3)4)18-15(22)23-16(5,6)7/h9-12H,8H2,1-7H3,(H,17,19)(H,18,22)(H,20,21)/t11-,12-/m0/s1 |

InChI Key |

PUUABEGDHGDROR-RYUDHWBXSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(C(C)C)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for Boc Val Leu and Its Peptide Derivatives

Solid-Phase Peptide Synthesis (SPPS) of Boc-Val-Leu and Derived Peptides

Solid-Phase Peptide Synthesis (SPPS) offers a robust and streamlined approach for the synthesis of this compound and its derivatives. This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support, or resin. The key advantage of SPPS lies in the simplification of the purification process; excess reagents and soluble by-products are easily removed by filtration and washing of the resin-bound peptide. bachem.compeptide.com This allows for the use of excess reagents to drive reactions to completion, ensuring high yields at each step of the synthesis. bachem.com

The general SPPS cycle for synthesizing a peptide like this compound begins with the C-terminal amino acid (Leucine) anchored to the solid support. Each subsequent cycle consists of two main steps: the removal of the temporary Nα-protecting group from the resin-bound amino acid, followed by the coupling of the next Nα-protected amino acid in the sequence (Valine). peptide.compeptide.com

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection scheme is a classic and reliable strategy in SPPS. peptide.com In this approach, the Nα-amino group of the incoming amino acid is temporarily protected by the acid-labile Boc group. Side-chain functional groups, if present, are typically protected by more acid-stable benzyl-based groups. peptide.com

The synthesis of a this compound sequence on a solid support using the Boc-strategy follows a distinct workflow:

Resin Loading : The first amino acid, Boc-L-Leucine, is covalently attached to a suitable solid support, such as a Merrifield or PAM resin. A common method involves the use of the cesium salt of the Boc-amino acid, which reacts with the chloromethyl groups on the resin to form a benzyl (B1604629) ester linkage. chempep.com

Boc Deprotection : The resin-bound Boc-Leu is treated with a moderately strong acid, typically a solution of 25-50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), to cleave the Nα-Boc group. bachem.comchempep.com This exposes the free amino group of Leucine (B10760876), leaving it as a trifluoroacetate salt.

Neutralization : Before the next coupling step, the protonated amino group must be neutralized to its free amine form. This is typically achieved by washing the resin with a tertiary amine base, such as a 10% solution of diisopropylethylamine (DIEA) in DCM. peptide.com

Coupling : The next amino acid, Boc-L-Valine, is introduced. Its carboxyl group is activated using a suitable coupling reagent to facilitate the formation of the peptide bond with the free amino group of the resin-bound Leucine.

Final Cleavage : Once the desired peptide is assembled, it is cleaved from the resin support, and any permanent side-chain protecting groups are removed simultaneously. In the Boc/Bzl strategy, this is typically accomplished using strong acids like anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). peptide.com

This repetitive cycle of deprotection, neutralization, and coupling is the foundation of solid-phase synthesis.

Symmetric anhydrides are highly reactive acylating agents that promote rapid and efficient peptide bond formation. This method is often favored for coupling sterically hindered amino acids like Valine. The symmetric anhydride (B1165640) of Boc-Valine is typically prepared in situ just prior to the coupling reaction.

The process involves reacting two equivalents of the Nα-protected amino acid (Boc-Val-OH) with one equivalent of a dehydrating agent, most commonly a carbodiimide (B86325) such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting symmetric anhydride, (Boc-Val)₂O, is then added to the resin-bound Leucine. The advantages of this method include high coupling efficiency and a reduced risk of racemization for most amino acids. The primary by-products are the corresponding carbodiimide-derived urea (B33335) and one equivalent of the original Boc-amino acid, which can be easily washed away.

| Parameter | Description |

| Reagents | Boc-L-Valine (2.0 eq.), N,N'-Dicyclohexylcarbodiimide (DCC) (1.0 eq.) |

| Solvent | Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) |

| Activation Time | 10-30 minutes at 0°C to form the anhydride |

| Coupling Time | 1-2 hours at room temperature |

| Monitoring | Ninhydrin (Kaiser) test to confirm reaction completion |

| By-products | Dicyclohexylurea (DCU), Boc-L-Valine (1.0 eq.) |

| Table 1: General Reaction Parameters for Symmetric Anhydride Coupling of Boc-Valine. |

Direct coupling using a carbodiimide reagent is one of the most common methods for peptide bond formation. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC), and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used.

The reaction mechanism involves the activation of the carboxyl group of Boc-Valine by the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the free amino group of the resin-bound Leucine, forming the desired peptide bond. A significant challenge with this method is the potential for racemization and other side reactions. To suppress these, an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) is often included. HOBt traps the O-acylisourea intermediate to form a less reactive but more stable HOBt-active ester, which then reacts cleanly with the amine component, minimizing side reactions.

Research has demonstrated the successful application of EDC in the synthesis of peptide derivatives containing the this compound sequence. For instance, tripeptides such as N-Boc-[Val-Leu-Isox-β2,2-AA]-OMe have been synthesized using EDC in the presence of an additive. unimi.it Another study reports the synthesis of this compound-OtBu with a yield of 85%. rsc.org

| Compound Synthesized | Coupling Reagent | Additive | Yield | Reference |

| This compound-OtBu | Not Specified (Implied Carbodiimide) | Not Specified | 85% | rsc.org |

| This compound-Isox-β2,2AA-OMe | EDC | EtONOxime | 72-75% | unimi.it |

| This compound-NHOH derivative | EDC | Not Specified | ~75% | core.ac.uk |

| Table 2: Examples of Carbodiimide-Mediated Synthesis of this compound and Its Derivatives. |

To overcome challenges associated with slow reaction kinetics and the synthesis of "difficult" sequences (often involving sterically hindered residues like Valine), advanced techniques have been developed. These methods aim to improve coupling efficiency, reduce reaction times, and enhance the purity of the final product.

The application of microwave energy to SPPS has revolutionized the field by dramatically accelerating reaction rates. creative-peptides.comnih.gov Microwave irradiation provides rapid and uniform heating of the reaction mixture, significantly shortening the time required for both the coupling and deprotection steps of the synthesis cycle. creative-peptides.comgoogle.com

| Synthesis Step | Conventional SPPS (Room Temp) | Microwave-Assisted SPPS (Controlled Temp) |

| Boc Deprotection | 20-30 minutes | 2-4 minutes |

| Coupling | 60-120 minutes | 5-15 minutes |

| Total Cycle Time | ~90-160 minutes (incl. washes) | ~20-30 minutes (incl. washes) |

| Table 3: Representative Comparison of Cycle Times for Conventional vs. Microwave-Assisted Boc-SPPS. |

The use of controlled microwave energy allows for precise temperature management, which is crucial for preventing temperature-dependent side reactions like racemization. nih.gov This combination of speed and control makes microwave-assisted SPPS a powerful tool for the efficient and high-purity synthesis of this compound and more complex peptide derivatives.

Advanced SPPS Techniques for Enhanced Efficiency and Purity

Continuous-Flow Solid-Phase Peptide Synthesis

Continuous-flow solid-phase peptide synthesis (SPPS) represents a significant advancement over traditional batchwise methods. In this approach, reagents and washing solvents are continuously pumped through a column packed with the resin support, upon which the peptide chain is assembled. This technique offers enhanced efficiency, reduced reaction times, and potential for automation.

The synthesis of a peptide sequence incorporating Val-Leu using Boc chemistry in a continuous-flow system would follow a series of automated cycles. The process begins with a C-terminal leucine residue anchored to a suitable solid support. Each cycle for the addition of Boc-Val involves:

Deprotection: A solution of an acid, typically trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), is flowed through the resin column to remove the Boc protecting group from the previously coupled amino acid (or the initial leucine).

Washing: A continuous flow of solvent, such as DCM or dimethylformamide (DMF), removes residual acid and byproducts.

Neutralization: A solution of a hindered base, like N,N-diisopropylethylamine (DIEA), is passed through the column to neutralize the protonated N-terminal amine.

Coupling: A solution containing the activated Boc-Val-OH is continuously circulated through the column. Activation is typically achieved pre-column by forming a symmetric anhydride or using coupling reagents. The recycling of the activated amino acid solution during the coupling step is a key feature that conserves valuable reagents.

Washing: The resin is again washed thoroughly with solvents to remove excess reagents and soluble byproducts, preparing it for the next cycle.

Early research demonstrated the feasibility and efficiency of this approach by assembling model peptides like Leu-Ala-Gly-Val with high purity in a matter of hours. masterorganicchemistry.com The use of microporous polystyrene resins and optimizing coupling times were shown to yield the best results for Boc-based continuous-flow synthesis. masterorganicchemistry.comlibretexts.org This methodology provides a rapid and efficient alternative to discontinuous synthesis for creating peptides containing the this compound sequence. masterorganicchemistry.comlibretexts.org

Comparison of Boc- and Fmoc-Strategies in Peptide Synthesis

The two dominant methodologies in solid-phase peptide synthesis are the Boc and the Fmoc (9-fluorenylmethoxycarbonyl) strategies. They are distinguished primarily by the chemistry used for the temporary protection of the N-terminal amine.

| Feature | Boc (tert-butyloxycarbonyl) Strategy | Fmoc (9-fluorenylmethoxycarbonyl) Strategy |

| Nα-Deprotection Reagent | Moderately strong acid (e.g., 50% TFA in DCM) | Base (e.g., 20% piperidine in DMF) |

| Side-Chain Protection | Benzyl (Bzl) based groups, removed by strong acid (HF, TFMSA) | tert-Butyl (tBu) based groups, removed by moderate acid (TFA) |

| Final Cleavage Reagent | Strong acid (HF, TFMSA) | Moderate acid (e.g., 95% TFA) |

| Orthogonality | Based on differential acid lability (graded lability) | True orthogonality (acid vs. base) |

| Key Advantages | High reliability for long or difficult sequences; reduces aggregation. iris-biotech.de | Milder overall conditions; avoids use of highly toxic HF; easier automation. |

| Key Disadvantages | Requires handling of hazardous HF; repeated acid treatment can degrade resin. | Base-catalyzed side reactions (e.g., aspartimide formation); piperidine can be problematic. |

| Compatibility | Well-suited for synthesis of peptide thioesters for native chemical ligation. | Preferred for peptides with acid-sensitive modifications (e.g., phosphorylation). |

Table 2: Comparison of Boc and Fmoc Solid-Phase Peptide Synthesis Strategies.

Solution-Phase Peptide Synthesis (LPPS) of this compound

Solution-phase peptide synthesis, also known as liquid-phase peptide synthesis (LPPS), is the classical method for creating peptides. While often more labor-intensive than SPPS for long peptides, it is highly effective for the large-scale production of short peptides like this compound and allows for purification of intermediates at each step.

The synthesis of this compound in solution requires a stepwise approach to ensure the correct peptide bond is formed between the carboxyl group of valine and the amino group of leucine. libretexts.org

The general procedure is as follows:

N-Terminus Protection of Valine: The α-amino group of L-valine is protected with a Boc group. This is typically achieved by reacting L-valine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.

C-Terminus Protection of Leucine: The α-carboxyl group of L-leucine is protected, commonly as a methyl or benzyl ester, to prevent it from reacting. This is done by reacting L-leucine with methanol or benzyl alcohol under acidic conditions.

Peptide Bond Formation (Coupling): The protected Boc-Val-OH is coupled with the H-Leu-OMe (or -OBzl). This reaction requires an activating agent to convert the carboxylic acid of valine into a more reactive form. Dicyclohexylcarbodiimide (B1669883) (DCC) is a classic coupling reagent that facilitates this amide bond formation.

Workup and Purification: After the coupling reaction, the byproduct, dicyclohexylurea (DCU), is removed by filtration, and the protected dipeptide (this compound-OMe) is purified.

Deprotection (Optional): If the final product requires a free C-terminal acid, the methyl or benzyl ester is removed. For example, a methyl ester can be saponified using a base like NaOH, followed by acidification.

This stepwise process ensures that polymerization and unwanted side reactions are avoided, leading to the desired dipeptide in high purity. masterorganicchemistry.com

Strategic Incorporation of this compound as a Building Block in Complex Peptide Architectures

Instead of adding amino acids one by one (linear synthesis), complex peptides can be constructed by coupling pre-synthesized, protected peptide fragments. This approach, known as convergent or fragment condensation synthesis, offers several advantages, particularly for long or challenging sequences. aiche.orgoup.com It can improve solubility, minimize cumulative yield losses, and simplify the purification of the final product by making impurities more distinct from the target molecule. aiche.org

The dipeptide this compound serves as an ideal building block in such a strategy.

The process involves:

Fragment Preparation: The this compound dipeptide is synthesized and purified as described in the solution-phase method, resulting in a fragment with a protected N-terminus (Boc) and a free C-terminal carboxyl group (this compound-OH).

Fragment Activation: The C-terminal carboxyl group of the this compound fragment is activated using coupling reagents, similar to single amino acid activation.

Fragment Coupling: The activated this compound fragment is then coupled to the N-terminus of a growing peptide chain. This chain can be anchored to a solid-phase resin or be another peptide fragment in solution. oup.com

For example, to synthesize a larger peptide like X-Y-Z-Val-Leu-A-B-C, one could first synthesize the fragment this compound-OH and another fragment H-A-B-C-Resin. The this compound fragment would then be activated and coupled to the resin-bound fragment. This convergent approach reduces the number of repetitive coupling and deprotection cycles on the full-length peptide, mitigating risks of side reactions and deletion sequence formation that can occur in long, linear syntheses. aiche.org

Synthesis of Oligopeptides Incorporating this compound Sequences

The assembly of oligopeptides containing the this compound sequence is most commonly achieved using Solid-Phase Peptide Synthesis (SPPS). This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin.

The process begins with the anchoring of the C-terminal amino acid of the desired oligopeptide to a suitable resin. For synthesizing a peptide with a C-terminal Val-Leu sequence, a Boc-Leucine residue would first be attached to the resin. Common resins for the Boc strategy include Merrifield, PAM (Phenylacetamidomethyl), and MBHA (p-Methylbenzhydrylamine) resins, the choice of which depends on whether a C-terminal acid or amide is desired. mdpi.comnih.gov

The synthesis cycle proceeds with two key steps:

Deprotection: The Boc group of the resin-bound amino acid is removed, typically using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM). mdpi.com This exposes a free amino group for the next coupling step.

Coupling: The next N-Boc protected amino acid (e.g., Boc-Valine) is activated and then added to the resin. The activation of the carboxylic acid group is necessary to facilitate the formation of the amide (peptide) bond. A variety of coupling reagents are available to promote this reaction, each with its own advantages regarding efficiency and suppression of side reactions, particularly racemization.

Following the successful coupling of Boc-Valine, the cycle of deprotection and coupling is repeated with subsequent amino acids until the desired oligopeptide is fully assembled. Finally, the completed peptide is cleaved from the solid support using a strong acid, such as anhydrous hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), which also removes the side-chain protecting groups (often benzyl-based). mdpi.com For example, the tetrapeptide Leu-Ala-Gly-Val was successfully assembled using Boc-SPPS, demonstrating the feasibility of these methods for creating specific oligopeptide sequences.

Table 1: Common Reagents in Boc Solid-Phase Peptide Synthesis

| Reagent Type | Examples | Function |

|---|---|---|

| Resins | Merrifield, PAM, MBHA | Insoluble support for peptide chain assembly. |

| Nα-Protecting Group | Boc (tert-butyloxycarbonyl) | Temporary protection of the N-terminal amine. |

| Deprotection Agent | TFA (Trifluoroacetic acid) in DCM | Removes the Boc group. |

| Coupling Reagents | DCC, HBTU, PyBOP, HOBt | Activate the carboxylic acid for peptide bond formation. |

| Cleavage Agents | HF, TFMSA | Cleaves the completed peptide from the resin. |

Fabrication of Cyclic Peptides and Peptide Conjugates

Cyclic Peptides: Cyclization of peptides containing the this compound sequence is a strategy used to impose conformational constraints on the peptide backbone. The synthesis of cyclic peptides typically involves three main stages: assembly of the linear peptide precursor on a solid support, cleavage from the resin while keeping side-chain protecting groups intact, and subsequent cyclization in solution.

For a head-to-tail cyclization, the linear peptide is synthesized to have a free N-terminal amine and a C-terminal carboxylic acid. The cyclization is performed under high dilution to favor intramolecular reaction over intermolecular polymerization. Coupling reagents such as diphenyl phosphoroazidate (DPPA) are often employed to facilitate the formation of the final amide bond that closes the ring. A specific example includes the synthesis of a cyclic decapeptide containing the sequence H-Leu-DPhe-Pro-Val-Lys(Boc)-Leu-DPhe-Pro-Val-Lys-OH, showcasing the incorporation of the Val-Leu motif and a Boc-protected lysine (B10760008) into a complex cyclic architecture. frontiersin.org

Peptide Conjugates: Peptide conjugates are hybrid molecules where a peptide is linked to another moiety, such as a drug molecule or a fluorescent tag. The this compound sequence can be part of a larger peptide chain that is then conjugated to a non-peptidic scaffold. The synthesis often involves standard peptide coupling chemistry, where a functional group on the peptide (e.g., a terminal amine or carboxyl group, or a side-chain functional group) is reacted with a complementary group on the molecule to be conjugated. For example, a peptide fragment 6-O-[Boc-Leu-Val-Phe-Phe-Gly]-Gal was synthesized via fragment condensation, demonstrating the conjugation of a Boc-protected peptide containing the Leu-Val sequence to a galactose scaffold. nih.gov

Chemical Modification and Derivatization of this compound

The chemical structure of this compound can be modified to alter its properties, such as stability, conformation, or function. These modifications can involve altering the peptide backbone itself or attaching various chemical reporters and drug molecules.

Synthesis of Amide Bond Surrogates (e.g., Methylene-oxy)

To improve resistance to enzymatic degradation, the amide bond between valine and leucine can be replaced with a surrogate. One such surrogate is the methylene-oxy bond [–CH₂–O–]. The synthesis of Boc-Val-ψ(CH₂O)-Leu-OH involves the reductive coupling of an N-protected amino aldehyde with an amino alcohol, followed by further synthetic steps.

Conformational studies of Boc-Val-ψ(CH₂O)-Leu-OH have shown that the methylene-oxy surrogate significantly influences the peptide's structure. In the crystal state, the dihedral angle defined by Cα–CH₂–O–Cα adopts a value close to that of a classical amide bond. This modification demonstrates that isosteric replacement of the amide bond is a viable strategy for creating peptidomimetics with altered but predictable structural features.

Table 2: Selected Dihedral Angles of this compound-OH and its Methylene-oxy Surrogate

| Compound | Dihedral Angle | Value (°) |

|---|---|---|

| This compound-OH | ψVal | 143.1 / 148.9 |

| ω | 175.7 / -174.5 | |

| φLeu | -93.8 / -92.9 | |

| Boc-Val-ψ(CH₂O)-Leu-OH | ψVal | 166.7 |

| ω' (Cα–CH₂–O–Cα) | -165.7 | |

| φLeu | -77.5 |

Development of Ureido-Bond Linked Oligopeptides

Another modification to the peptide backbone is the replacement of an amide bond with a ureido linkage [–NH–CO–NH–]. The synthesis of ureido-peptides can be achieved through a one-pot Curtius rearrangement. In this method, an N-protected amino acid, such as Boc-Val-OH, is converted into an acyl azide intermediate in situ. This intermediate then rearranges to form an isocyanate, which is subsequently "trapped" by the amino group of another amino acid (e.g., Leucine methyl ester) to form the ureido bond. Reagents such as Deoxo-Fluor and trimethylsilyl azide (TMSN₃) under ultrasonication can facilitate this transformation, providing an efficient route to urea-linked peptidomimetics that circumvents the need to isolate hazardous isocyanate intermediates.

Synthesis of Fluorescently Tagged this compound Derivatives (e.g., MCA, AMC)

Fluorescent tags are often attached to peptides to create substrates for studying enzyme activity. The synthesis of a C-terminally tagged this compound derivative, such as this compound-AMC, involves a standard peptide coupling reaction. The free carboxylic acid of this compound-OH is activated using a coupling reagent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) to minimize racemization. This activated species is then reacted with the amino group of 7-amino-4-methylcoumarin (B1665955) (AMC) or a similar fluorescent amine to form a stable amide bond. This general strategy is widely used to produce a variety of fluorogenic peptide substrates, such as this compound-Lys-AMC and Boc-Val-Pro-Arg-AMC, which are employed in assays for proteases like plasmin and thrombin.

Synthesis of this compound-Containing Peptides for Conjugation with Drug Scaffolds

Peptides incorporating the Val-Leu sequence are often used as targeting or bioactive components in peptide-drug conjugates. The synthesis involves preparing the peptide and the drug scaffold separately, followed by their conjugation.

Galanthamine: Peptides containing the Boc-Val-Asn-Leu-Ala sequence, known β-secretase inhibitors, have been conjugated to galanthamine, a drug used in the management of Alzheimer's disease. The synthesis involves creating a covalent link, often an amide or ester bond, between a specific position on the galanthamine molecule and the peptide. For instance, the peptide can be linked to position 11 of galanthamine through an aspartic acid linker, creating a multi-component conjugate.

4-Aminopyridine analogues: Similar to galanthamine, peptides analogous to β-secretase inhibitors, such as Boc-Val-Asn-Leu-Ala-OH, have been conjugated to 4-aminopyridine. The synthesis is typically conducted in solution using a consecutive condensation approach, where the peptide fragment is coupled to the 4-aminopyridine core.

Quinazolinones and Nitroimidazoles: The general strategy for conjugating peptides to heterocyclic scaffolds like quinazolinones or nitroimidazoles involves functionalizing the heterocycle to introduce a reactive handle (e.g., a carboxylic acid or an amino group). For example, a 5-nitroimidazole can be derivatized and then coupled to the N-terminus of a peptide or an amino acid ester using standard coupling agents like DCC. nih.gov The resulting conjugate links the bioactive peptide sequence to the heterocyclic drug scaffold.

Table 3: Examples of Synthesized Peptide-Drug Conjugates

| Peptide Sequence Fragment | Drug Scaffold | Linkage Type |

|---|---|---|

| Boc-Val-Asn-Leu-Ala | Galanthamine | Amide bond via Asp linker |

| Boc-Leu-Val-Phe-Phe | Galanthamine | Ester bond |

| Boc-Val-Asn-Leu-Ala | 4-Aminopyridine | Amide bond |

| Various Amino Acids/Peptides | Quinazolinone | Amide bond |

| Various Amino Acids/Peptides | Nitroimidazole | Amide bond |

Green Chemistry Approaches in this compound Synthesis

The growing emphasis on sustainable practices in chemical synthesis has spurred the development of environmentally benign methodologies for peptide production. Traditional peptide synthesis often relies on large volumes of hazardous organic solvents, leading to significant waste generation. rsc.orgadvancedchemtech.comnih.gov Green chemistry principles aim to mitigate this environmental impact by designing processes that reduce or eliminate the use and generation of hazardous substances. biotage.com In the context of producing the dipeptide this compound, two promising green approaches are solvent-free mechanochemical synthesis and water-based peptide synthesis. These strategies offer significant advantages by minimizing solvent waste and utilizing more sustainable reaction conditions.

Solvent-Free Mechanochemical Synthesis

Mechanochemistry utilizes mechanical energy, such as grinding, milling, or extrusion, to induce chemical reactions in the absence of solvents. irb.hr This technique offers a powerful alternative to conventional solution-phase synthesis, aligning with the principles of green chemistry by drastically reducing solvent usage and potentially improving reaction efficiency.

Detailed research into mechanochemical peptide bond formation has demonstrated its feasibility for creating dipeptides and even longer peptide chains. nih.govrsc.orgchemrxiv.org The process typically involves the grinding or milling of N-protected amino acids and amino acid esters, often with a coupling agent, in a ball mill or a twin-screw extruder. rsc.orgchemrxiv.org The intense mixing and high pressure generated within the reactor facilitate the formation of the peptide bond without the need for a solvent medium. irb.hr

For the synthesis of this compound, this would involve the mechanochemical coupling of Boc-Valine (Boc-Val-OH) with a Leucine ester (e.g., H-Leu-OMe). Studies on similar dipeptides, such as Boc-D-Phe-Val-OMe, have been successfully conducted using reactive extrusion, showcasing excellent diastereomeric excesses (99% and above). chemrxiv.org Ball-milling technology has also been effectively used for the synthesis of various Boc-protected dipeptides by reacting Boc-amino acid N-carboxyanhydrides (NCAs) with amino esters, achieving high efficiency. rsc.org

A key advantage of this solvent-free approach is the simplification of workup procedures and the avoidance of toxic solvents like DMF or DCM, which are common in traditional peptide synthesis. rsc.orgrsc.org Furthermore, the entire process, including the deprotection of the Boc group, can be performed under solvent-free mechanochemical conditions, for instance, by milling with p-toluenesulfonic acid, which yields the corresponding amine salt. semanticscholar.orgresearchgate.net

Table 1: Key Findings in Mechanochemical Dipeptide Synthesis

| Dipeptide Example | Mechanochemical Method | Reactants | Key Findings |

|---|---|---|---|

| Boc-D-Phe-Val-OMe | Twin-Screw Extrusion | Boc-D-Phe-OH, H-Val-OMe | Excellent diastereomeric excess (>99%) achieved under solventless conditions. chemrxiv.org |

| Boc-Leu-Leu-OBn | Ball Milling | Boc-Leu-NCA, p-TsOH·H-Leu-OBn | Efficient peptide bond formation in the absence of solvent. rsc.org |

| General Dipeptides | Ball Milling | N-protected amino acids, Amino esters | Strong minimization of organic solvent use; avoids toxic solvents like DMF and DCM. rsc.org |

| General Amides | Twin-Screw Extrusion | Fmoc-His(Trt)-OH, S-phenylethylamine, DIC, OxymaPure | Optimized conditions yielded 99% isolated product with minimal epimerization (~0.12%). chemrxiv.org |

Water-Based Peptide Synthesis Methodologies

Water is the ultimate green solvent, offering unparalleled environmental and safety benefits. The development of methods for conducting peptide synthesis in aqueous media represents a significant advancement in green peptide chemistry. rsc.org While the low water solubility of many protected amino acids has historically been a challenge, recent innovations have made water-based synthesis of peptides like this compound increasingly viable.

One successful strategy involves the use of water-dispersible nanoparticle Boc-amino acids. sigmaaldrich.comresearchgate.net In this method, Boc-protected amino acids are converted into nanoparticles that can be suspended in water, allowing the coupling reaction to proceed in an aqueous environment. The use of microwave irradiation can further accelerate the reaction, enabling rapid and efficient peptide synthesis without organic solvents. researchgate.net This approach has been successfully used to synthesize Leu-enkephalin and other model peptides, demonstrating its potential for producing this compound. researchgate.net

Another approach to aqueous peptide synthesis involves the use of water-soluble or water-compatible coupling reagents. Reagents such as 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) are water-soluble and efficiently catalyze amide bond formation in aqueous media, typically at a pH of 4-6. peptidescientific.com The byproducts are also water-soluble, simplifying purification through aqueous extraction. peptidescientific.compeptide.com Other coupling reagents, like TSTU and TNTU, can also be utilized for coupling reactions in aqueous solvent mixtures. peptide.compeptide.com

For solid-phase peptide synthesis in water (Aqueous SPPS or ASPPS), the development of suitable resins and protecting groups is crucial. rsc.orgbohrium.com Novel resins with good swelling properties in aqueous environments have been developed, enabling the synthesis of oligopeptides in water. bohrium.com While many ASPPS developments have focused on the Fmoc strategy, the principles can be adapted for Boc-based syntheses, particularly by using water-soluble reagents and optimizing reaction conditions.

Table 2: Research Findings in Water-Based Peptide Synthesis

| Methodology | Key Reagents/Conditions | Application | Key Findings |

|---|---|---|---|

| Nanoparticle Synthesis | Water-dispersible nanoparticle Boc-amino acids, Microwave irradiation | Solution-phase and Solid-phase | Enables efficient, organic solvent-free synthesis in water; successfully used for Leu-enkephalin. sigmaaldrich.comresearchgate.net |

| Water-Soluble Coupling | EDC (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) | Solution-phase | Mild reaction conditions (pH 4-6); water-soluble byproducts simplify purification. peptidescientific.com |

| Aqueous Coupling | TSTU (N,N,N′,N′-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate) | Solution-phase | Useful for forming activated esters and performing coupling in aqueous solutions. peptide.compeptide.com |

| Aqueous SPPS (ASPPS) | Novel amino-Li resin, Smoc-protecting group, EDC/oxyma activation | Solid-phase | Resin shows good swelling in water; demonstrated feasibility for assembling peptides in sufficient purity and good yield. bohrium.com |

Conformational Analysis and Structural Characterization of Boc Val Leu Containing Peptides

Experimental Methodologies for Conformational Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a cornerstone technique for determining the solution-state conformation of Boc-Val-Leu containing peptides. The chemical environment of each atom, their connectivity, and spatial proximities can be mapped to build a detailed structural model.

In a study of the dipeptide methyl ester, this compound-OMe, the structure was confirmed using ¹H NMR spectroscopy in deuterated chloroform (B151607) (CDCl₃). asianpubs.org The observed chemical shifts provide a fundamental characterization of the molecule's electronic environment in solution. asianpubs.org

Table 1: ¹H NMR Chemical Shift Data for this compound-OMe in CDCl₃

| Proton Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Valine NH | 6.88 (broad singlet) |

| Leucine (B10760876) NH | 6.43 (broad singlet) |

| Valine α-H | 4.30-4.26 (triplet) |

| Leucine α-H | 3.96-3.86 (multiplet) |

| -OCH₃ | 3.60 (singlet) |

| Valine β-H | 1.90-1.76 (multiplet) |

| Boc group (tert-Butyl) | 1.55 (singlet) |

| Leucine β- and γ-protons | 1.53-1.21 (multiplet) |

| Valine γ-protons | 1.06-1.04 (doublet, J = 6.2 Hz) |

| Leucine δ-protons | 0.95-0.93 (doublet, J = 6.3 Hz) |

Data sourced from a study on the synthesis of Halolitoralin B. asianpubs.org

The known tendency for the Val-Leu motif to adopt an extended conformational behavior in solution makes it a useful building block for studying the folding-inducing properties of other residues. unimi.it In such extended conformations, a larger dispersion of chemical shifts is typically observed in the ¹H NMR spectrum. researchgate.net

The Nuclear Overhauser Effect (NOE) is a critical NMR parameter for determining solution conformation, as it provides information about through-space distances between protons that are typically less than 5 Å apart. 2D NOE spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are particularly powerful for this purpose.

A comparative study of this compound-OH and its methylene-oxy surrogate, Boc-Val-ψ(CH₂O)-Leu-OH, utilized 2D NOE studies in d₆-DMSO to probe their solution conformations. rsc.org The results suggested that the preferred backbone conformation of this compound-OH in this solvent shows a departure from its crystalline conformation, highlighting the flexibility of the peptide backbone and the influence of the solvent environment. rsc.org In contrast, the surrogate's solution conformation showed a better correlation with its crystal structure. rsc.org

In more complex peptides containing the this compound sequence or similar motifs, NOEs are instrumental in defining secondary structures like β-hairpins. For instance, in a designed octapeptide, Boc-Leu-Val-Val-D-Pro-Gly-Leu-Val-Val-OMe, crucial inter-residue NOEs, such as between the CαH protons of Val(2) and Val(7), provided strong evidence for a β-hairpin conformation. nih.gov Similarly, NOESY spectra of ferrocene-conjugated peptides containing valine and leucine have been used to confirm the presence of β-turns through the observation of interstrand contacts, such as between an amide proton and the tert-butyl protons of the Boc group. mdpi.com

A full suite of 2D NMR experiments is often employed for the complete structural elucidation of complex peptides.

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to establish through-bond scalar coupling networks within individual amino acid spin systems, allowing for the assignment of protons within each residue.

HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached heteronuclei (typically ¹³C or ¹⁵N), aiding in the assignment of carbon and nitrogen resonances.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) couplings between protons and heteronuclei, which is invaluable for sequencing and confirming the peptide backbone structure.

ROESY (Rotating-frame Overhauser Effect Spectroscopy) , as mentioned, is used to detect through-space proximities and is particularly useful for molecules of intermediate size where the NOE may be close to zero.

In studies of designed peptides containing helical and β-hairpin modules, such as Boc-Val-Ala-Leu-Aib-Val-Ala-Leu-..., the analysis of chemical shifts, ³JHN CαH coupling constants, temperature coefficients of NH chemical shifts, and backbone inter-residue NOEs are all combined to confirm the presence of these distinct secondary structural elements. nih.gov

X-ray Crystallography for Solid-State Conformation Determination

X-ray crystallography provides an unambiguous, high-resolution picture of the peptide's conformation in the solid state. This technique has been applied to this compound-OH and numerous other peptides containing this sequence, revealing preferred backbone torsion angles and hydrogen-bonding patterns.

A key study found that in the crystalline state, this compound-OH exists as two independent molecular conformations. rsc.org This polymorphism indicates that the molecule can adopt different low-energy states even within the constraints of a crystal lattice. In contrast, a methylene-oxy surrogate of this peptide showed only one conformation in its crystal structure. rsc.org

While direct crystal structure data for the simple this compound dipeptide is specifically noted, analysis of longer peptides provides context for its conformational tendencies. In a peptide containing a dehydro-Leu residue adjacent to Val, N-Boc-L-Phe-dehydro-Leu-L-Val-OCH₃, the backbone was found to adopt a β-turn II conformation. nih.gov This turn is stabilized by an intramolecular hydrogen bond between the carbonyl oxygen of the i-th residue and the amide proton of the (i+3)-th residue. nih.gov The torsion angles determined in this study exemplify the type of precise data obtainable from crystallography.

Table 2: Backbone Torsion Angles (°) for a β-Turn in N-Boc-L-Phe-dehydro-Leu-L-Val-OCH₃

| Angle | Residue 1 (Phe) | Residue 2 (ΔLeu) | Residue 3 (Val) |

|---|---|---|---|

| φ (phi) | -44.5 | 54.5 | 51.9 |

| ψ (psi) | 134.5 | 31.1 | 139.0 (ψT) |

| ω (omega) | 177.3 | 171.7 | - |

Data from the crystal structure of N-Boc-L-Phe-dehydro-Leu-L-Val-OCH₃. nih.gov

In other complex designed peptides, segments containing Val and Leu are often found within larger secondary structures like 3₁₀-helices or β-hairpins. tandfonline.comcore.ac.uk For example, the crystal structure of an octapeptide containing Val-ΔPhe-Phe-Ala-Leu revealed a 3₁₀-helix at the N-terminus. tandfonline.com These findings demonstrate that the intrinsic conformational preferences of the this compound sequence can be integrated into, and help stabilize, well-defined larger structures.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

For peptides containing this compound or similar sequences, CD is frequently used to confirm the presence of intended structures like β-hairpins. A designed β-hairpin peptide, Boc-Leu-Val-Val-D-Pro-Gly-Leu-Val-Val-OMe, exhibits a single negative band at 214-217 nm in various organic solvents, which is consistent with the formation of β-sheet structures. nih.gov

However, the interpretation of CD spectra can sometimes be complicated by contributions from aromatic side chains. In a comparative study, the CD spectrum of a β-hairpin containing phenylalanine was found to be anomalous due to cross-strand aromatic interactions. acs.org In contrast, a similar peptide without aromatic residues, Boc-Leu-Val-Val-DPro-Gly-Leu-Val-Val-OMe, showed a more typical spectrum, underscoring the utility of this technique for analyzing the backbone conformation of non-aromatic peptides. acs.orgresearchgate.net In another study of a hybrid peptide, a normal "hairpin-like" CD spectrum was observed with a minimum at 224 nm in methanol. nih.gov

Infrared (IR) Spectroscopy for Structural Insights

Infrared (IR) spectroscopy is a valuable tool for probing the hydrogen-bonding status of amide groups in peptides, which is directly related to secondary structure. The positions of the N-H stretching (ν(NH)), Amide I (mainly C=O stretching), and Amide II (a mix of N-H bending and C-N stretching) bands are sensitive to their involvement in hydrogen bonds.

In the synthesis of this compound-OMe, IR spectroscopy was used for characterization, showing characteristic amide N-H stretching bands at 3325 and 3195 cm⁻¹ in chloroform. asianpubs.org The presence of bands below 3400 cm⁻¹ is indicative of hydrogen-bonded NH groups. Studies on other peptides note that non-bonded NH groups, which can occur due to steric hindrance from bulky side chains like valine and leucine, typically show signals around 3420 cm⁻¹. mdpi.com

The analysis of the Amide I band (1600-1700 cm⁻¹) is particularly informative. In a temperature-dependent FT-IR study of a model helical peptide containing a Val-...-Leu sequence (Boc-Val-δPhe-Ala-Leu-Gly-OMe), the Amide I and Amide II regions showed significant changes upon thermal denaturation, allowing for the assessment of structural stability. nih.gov The specific frequencies within the Amide I envelope can be correlated with different types of secondary structure: α-helices typically absorb around 1650-1658 cm⁻¹, while β-sheets absorb in the 1620-1640 cm⁻¹ range. The analysis of these bands in this compound containing peptides provides crucial information about their conformational state and the strength of their intramolecular hydrogen bonds. nih.govresearchgate.net

Table 3: Key IR Absorption Regions for Peptide Secondary Structure Analysis

| IR Band | Frequency Range (cm⁻¹) | Associated Vibration | Structural Relevance |

|---|---|---|---|

| N-H Stretch | 3200-3500 | N-H stretching | Distinguishes between free (~3420 cm⁻¹) and H-bonded (<3400 cm⁻¹) amide protons. asianpubs.orgmdpi.com |

| Amide I | 1600-1700 | C=O stretching | Highly sensitive to secondary structure (e.g., α-helix vs β-sheet). nih.gov |

Table of Compounds

| Compound Name |

|---|

| This compound |

| This compound-OH |

| This compound-OMe |

| Valine |

| Leucine |

| Boc-Val-ΔPhe-Phe-Ala-Leu-Ala-ΔPhe-Leu-OH |

| Boc-Leu-Val-Val-D-Pro-Gly-Leu-Val-Val-OMe |

| Halolitoralin B |

| This compound-Ile-Leu-OMe |

| Boc-Leu-βPhe-Val-(D)-Pro-Gly-Leu-βPhe-Val-OMe |

| Boc-βLeu-Phe-βVal-D-Pro-Gly-βLeu-Phe-βVal-OMe |

| Boc-Val-ψ(CH₂O)-Leu-OH |

| Boc-Leu-Phe-Val-DPro-Gly-Leu-Phe-Val-OMe |

| Boc-Val-Ala-Leu-Aib-Val-Ala-Leu-Gly-Gly-Leu-Phe-Val-D-Pro-Gly-Leu-Phe-Val-OMe |

| Boc-Leu-Aib-Val-Ala-Leu-Aib-Val-Gly-Gly-Leu-Val-Val-D-Pro-Gly-Leu-Val-Val-OMe |

| Boc-Gly-Val-Gly-Gly-Leu-OMe |

| Boc-Val-δPhe-Ala-Leu-Gly-OMe |

| Boc-Leu-γ4(R)Val-Val-OH |

| N-Boc-L-Phe-dehydro-Leu-L-Val-OCH₃ |

| Boc-(D)Val-Leu-(L)boroArg |

| N-Boc-[Val-Leu-Isox-β2,2-AA]-OMe |

| N-acetyl-ferrocenyl-dipeptides |

| Boc-Val-Ala-Leu-Aib-Val-Ala-Leu-Gly-Gly-Leu-Phe-Val-d-Pro-Gly-Leu-Phe-Val-OMe |

| Boc-Leu-Aib-Val-Ala-Leu-Aib-Val-d-Ala-d-Leu-Aib-OMe |

| Boc-Leu-Phe-Val-Aib-d-Ala-Leu-Phe-Val-OMe |

| Boc-Leu-Val-Val-Ac6c-DVal-Leu-Val-Val-OMe |

Computational and Theoretical Approaches to Conformational Studies

A hierarchical approach, combining various computational techniques, is often employed to gain a comprehensive understanding of the conformational behavior of peptides like this compound. mdpi.com This typically begins with broader, less computationally intensive methods to sample a wide conformational space, followed by more precise, high-level calculations on the most stable geometries identified.

Molecular Mechanics (MM) serves as a foundational tool for exploring the potential energy surface of peptides. This method utilizes classical physics principles and a defined set of parameters known as a force field to calculate the potential energy of a molecule as a function of its atomic coordinates. For peptides containing this compound, MM simulations are instrumental in performing initial conformational searches to identify low-energy structures.

Researchers often use force fields like OPLS2005 (Optimized Potentials for Liquid Simulations) to conduct these analyses. mdpi.com The process involves generating a multitude of starting geometries and minimizing their energy to find stable conformers. For the related dipeptide this compound-OH, molecular mechanics computations have been used to demonstrate how specific bond characteristics can dictate preferred dihedral angle values. rsc.org In studies of larger peptides incorporating Val and Leu, MM simulations have revealed a multitude of low-energy conformations, often characterized by specific turn structures. nih.gov

Table 1: Representative Force Fields and Software in Peptide Conformational Analysis

| Method/Software | Force Field | Application Example | Reference |

|---|---|---|---|

| MacroModel | OPLS2005 | Initial low-level geometry optimization of ferrocene (B1249389) dipeptides. | mdpi.com |

| SYBYL | Tripos | Molecular mechanics computations on this compound-OH. | rsc.org |

While MM provides a static picture of stable conformers, Molecular Dynamics (MD) simulations introduce temperature and time, allowing for the exploration of a peptide's dynamic behavior and conformational flexibility. MD simulations solve Newton's equations of motion for each atom in the system, providing a trajectory that reveals how the peptide samples different conformations over time.

For peptides containing hydrophobic sequences like Val-Leu, MD simulations are crucial for understanding their "conformational floppiness." nih.gov Studies on elastin-like peptides with Gly-Val and Gly-Leu sequences have shown that even with clear conformational preferences for turn structures, the energy barriers between different states are very low, leading to rapid interconversion. nih.gov MD simulations of hairpin-forming peptides that include Leu-Val-Val strands have been conducted in various explicit solvents like water and dimethyl sulfoxide (B87167) (DMSO) to assess conformational stability. biorxiv.org These simulations can track key metrics such as root-mean-square deviation (RMSD) from a starting structure and the formation and breaking of intramolecular hydrogen bonds over time, providing a detailed picture of the peptide's dynamic equilibrium in different environments. ub.edu

Following the initial exploration by MM and MD, Density Functional Theory (DFT) is employed for more accurate energy calculations and geometry optimizations of the most promising conformers. DFT is a quantum mechanical method that calculates the electronic structure of a molecule based on its electron density, offering a higher level of theory than classical force fields.

In the study of peptidomimetics, it is common practice to take the most stable geometries found through MM simulations and re-optimize them using DFT methods, such as at the B3LYP/LanL2DZ level of theory. mdpi.com This refinement provides more reliable data on the relative energies of different conformers and the precise geometry of intramolecular interactions. DFT calculations are also used to compute theoretical vibrational frequencies and compare them with experimental infrared (IR) spectra to validate the computed structures. mdpi.com This quantum chemical approach is essential for accurately describing the subtle electronic effects that govern peptide folding and non-covalent interactions.

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a powerful method for analyzing the electron density distribution obtained from DFT calculations to characterize chemical bonding. irb.hr It is particularly useful for identifying and classifying non-covalent interactions, such as hydrogen bonds, which are fundamental to peptide structure. nih.govufs.ac.za

The QTAIM analysis involves locating bond critical points (BCPs) in the electron density (ρ) between two atoms. ufs.ac.za The properties at this point, such as the value of the electron density itself and its Laplacian (∇²ρ), provide quantitative criteria to confirm the presence and characterize the nature of an interaction. researchgate.net In conformational studies of ferrocene dipeptides, for instance, QTAIM analysis based on Koch and Popelier's criteria has been used to definitively prove the existence of intramolecular hydrogen bonds that stabilize specific turn structures. mdpi.comirb.hr This method allows researchers to move beyond simple geometric criteria (e.g., distance and angle) and gain a more profound, physics-based understanding of the interactions stabilizing the conformations of peptides like this compound.

Analysis of Specific Conformational Motifs in this compound Peptides

The β-hairpin is a common supersecondary structural motif in proteins, consisting of two antiparallel β-strands connected by a short loop or turn. While the short this compound dipeptide cannot form a hairpin by itself, sequences containing this motif are frequently found within the β-strands of larger, designed hairpin peptides. biorxiv.orgresearchgate.netnih.gov The formation and stability of these structures depend critically on a complex interplay between the turn-forming propensity of the loop sequence and stabilizing interactions between the strands. acs.org

The nucleation of a β-hairpin typically begins at the turn. nih.gov Specific dipeptide sequences, often incorporating a D-amino acid, are used to induce a tight reversal of the polypeptide chain. The D-Pro-Gly sequence, for example, is a well-established nucleator that preferentially adopts a type II' β-turn conformation. biorxiv.orgpnas.orgresearchgate.net Once the turn is formed, it facilitates the propagation of cross-strand hydrogen bonds and favorable side-chain interactions along the strands, zippering the hairpin together. nih.gov

Table 2: Common β-Turn Motifs for Hairpin Nucleation

| Turn Sequence | Preferred Turn Type | Example Peptide Context | Reference |

|---|---|---|---|

| D-Pro-Gly | Type II' | Boc-Leu-Val-Val-D-Pro-Gly -Leu-Val-Val-OMe | biorxiv.orgresearchgate.net |

| Aib-D-Ala | Type I' | Boc-Leu-Phe-Val-Aib-D-Ala -Leu-Phe-Val-OMe | researchgate.net |

| Aib-D-Pro | Type I' | Used as a rigid β-turn inducer to promote hairpin formation. | mdpi.comresearchgate.net |

Influence of Structural Modifications on Peptide Conformation

Sidechain Interactions and Their Contribution to Overall Conformation

Detailed analysis of the crystal structure of this compound-OH has shown that this dipeptide can crystallize with two independent molecular conformations, designated as 1a and 1b. rsc.orgpsu.edu The primary distinction between these two forms lies in the orientation of the leucine sidechain. psu.edu This conformational polymorphism underscores the influential role of sidechain packing in the peptide's structural manifestation.

In conformation 1a, the leucine sidechain adopts a g-t (gauche-trans) arrangement, which is the most frequently observed conformation for leucine residues in reported crystal structures. psu.edu In contrast, conformation 1b features the leucine sidechain in a tg' (trans-gauche') orientation, the next most frequently observed form. psu.edu The valine sidechain, however, maintains a consistent conformation across both independent molecules. psu.edu

The conformational parameters highlight how the energetic barrier between different sidechain rotamers is small enough to be overcome by crystal packing forces, leading to the stabilization of distinct molecular shapes.

Table 1: Leucine Sidechain Conformation and Molecular Compactness in this compound-OH Crystal Structures

| Conformer | Leucine Sidechain Conformation (χ1, χ2) | Resulting Molecular Structure | C(9)-C(16) Distance (Å) |

| 1a | g-t | Compact | 4.775(12) |

| 1b | tg' | Extended | 9.597(15) |

Biochemical Interactions and Enzymatic Activity of Boc Val Leu Peptides

Substrate Specificity Profiling with Diverse Proteases

The specific sequence of amino acids in a peptide substrate is a key determinant of its recognition and cleavage by a protease. The Boc-Val-Leu motif has been integrated into fluorogenic substrates to study the activity of several important enzyme families.

Serine proteases are a class of enzymes characterized by a serine residue in their active site. Their substrate specificity is often dictated by the amino acid residues preceding the cleavage site.

The fluorogenic peptide this compound-Lys-7-amido-4-methylcoumarin (this compound-Lys-AMC) has been identified as a sensitive and specific substrate for plasmin. nih.govchemsrc.comvwr.comchemicalbook.comhongtide.com Studies have shown that both human and bovine plasmin can hydrolyze this substrate, with Km values estimated to be in the range of 10⁻⁴ M. nih.gov The cleavage of this compound-Lys-AMC by plasmin is utilized to monitor plasmin generation in various biological contexts, such as in keratinocytes. plos.org Interestingly, while effective for plasmin, this substrate shows little to no hydrolysis by other proteases like urokinase, α-thrombin, and various blood coagulation factors. nih.gov However, it is slightly hydrolyzed by human and hog urinary kallikreins and hog pancreatic kallikrein. nih.gov

Table 1: Kinetic Parameters of Plasmin with this compound-Lys-AMC

| Enzyme Source | Km (M) |

|---|---|

| Human Plasmin | ~10⁻⁴ |

| Bovine Plasmin | ~10⁻⁴ |

This compound-Lys-AMC is also recognized as a substrate for trypsin-like proteases. peptide.co.jp These enzymes, similar to trypsin, preferentially cleave peptide bonds C-terminal to basic amino acid residues like lysine (B10760008) and arginine. One study investigating a novel trypsin-like protease from the human airway found that it could cleave various peptide substrates, though the specific activity with a this compound containing peptide was not the highest among those tested. nih.gov Another study on ascidian sperm proteases, spermosin and acrosin, also utilized this compound-Lys-AMC as a substrate. nih.gov In the context of α2-macroglobulin-protease complexes, this compound-Lys-MCA was used as a substrate to test for plasmin or endopeptidases with a specificity for Lys-X peptide bonds, although little activity was detected from the complex itself. bioone.orgbioone.org

Human kallikrein 8 (hK8), a serine protease, exhibits trypsin-like specificity, cleaving substrates after arginine or lysine residues. nih.gov While Boc-Val-Pro-Arg-AMC is a highly efficient substrate for hK8, studies have also assessed the interaction of hK8 with this compound-Lys-MCA. nih.govuniprot.org The Michaelis-Menten constant (Km) for the hydrolysis of this compound-Lys-MCA by hK8 has been determined to be 0.1 mM. uniprot.org

Table 2: Kinetic Parameter of hK8 with this compound-Lys-MCA

| Substrate | Km (mM) |

|---|---|

| This compound-Lys-MCA | 0.1 |

Cysteine proteases utilize a cysteine residue in their active site for catalysis. Their substrate preferences can vary significantly.

Investigations with Cysteine Proteases

Proteases from Parasitic Organisms (e.g., Schistosoma mansoni)

The parasitic trematode Schistosoma mansoni is responsible for the disease schistosomiasis. The parasite relies on a variety of proteases for its survival and pathogenesis, making these enzymes attractive drug targets. Several studies have utilized this compound derivatives to characterize these proteases.

Recombinant SmCL1, a cathepsin L-like cysteine proteinase from S. mansoni, has been shown to play a role in the degradation of host hemoglobin. Kinetic studies of this enzyme, expressed in Saccharomyces cerevisiae, revealed a marked preference for the substrate this compound-Lys-NHMec over the more classical cathepsin L substrate, Z-Phe-Arg-NHMec. The presence of the additional valine residue at the P3 position is thought to increase the binding energy of the substrate within the active site, leading to more efficient hydrolysis. This suggests that this compound-Lys-NHMec may be a more sensitive substrate for measuring cathepsin L-like activity in helminth parasites. umass.eduplos.org

In another study, the serine protease inhibitor P1 and P3, novel pyridine (B92270) derivatives, were shown to inhibit the cercarial serine protease of S. mansoni. The kinetics of this inhibition were studied using the chromogenic substrate this compound-Gly-Arg-pNA. The results demonstrated that these inhibitors abolished the enzyme's activity at various concentrations of the substrate, indicating their potential as anti-schistosomal agents. nih.govnih.govptfarm.plpeptide.co.jp

Furthermore, cercarial elastase from S. mansoni, a serine protease involved in skin penetration, has been a subject of investigation. While specific kinetic data with this compound derivatives are not detailed in the provided context, the general use of peptide-pNA substrates is a common method for assaying such enzymes. mdpi.com

The substrate this compound-Lys-AMC has also been used to assay cysteine peptidase activity in cercarial extracts of S. mansoni. stanford.edu

Plant-Derived Cysteine Proteases (e.g., Actinidia arguta)

The fruit of Actinidia arguta, also known as the hardy kiwi, contains a cysteine protease with biochemical properties similar to actinidin from Actinidia deliciosa (kiwifruit). A study on the purified cysteine protease from A. arguta fruit juice demonstrated its ability to hydrolyze various synthetic substrates. pnas.orgnih.govbiorxiv.orgresearchgate.netresearchgate.netresearchgate.net

The enzyme showed moderate hydrolytic activity towards this compound-Lys-MCA. Kinetic analysis revealed specific parameters for this interaction, which are detailed in the enzyme kinetics section of this article. The study indicated that the enzyme preferentially cleaves peptide bonds where a hydrophobic amino acid, such as leucine (B10760876) or valine, is present at the P2 position. pnas.orgnih.govbiorxiv.orgresearchgate.netresearchgate.netresearchgate.net

Proteases from Algal Species (e.g., Chlamydomonas sp.)

Research into proteases from algal species has also employed this compound derivatives. A study on the halotolerant green alga Chlamydomonas sp. strain W80 led to the purification and characterization of a cysteine protease. This protease was found to be specific for the substrates Boc-Leu-Arg-Arg-MCA and this compound-Lys-MCA out of eight fluorogenic peptides tested. The enzyme exhibited a pH optimum of 8.0 and was identified as a dimeric protein. plos.org

In a separate investigation, a cysteine protease from the symbiotic dinoflagellate Symbiodinium sp. strain KB8, termed VLKP, was purified and characterized using this compound-Lys-MCA (Boc-VLK-MCA) as a substrate. The study found that both the purified native and a recombinant version of VLKP had similar substrate specificity and kinetic parameters. The enzyme was most active at a pH of 4.5, suggesting its function within acidic organelles. plos.orgnih.govcnr.it

Enzyme Kinetics and Mechanistic Studies

Determination of Kinetic Parameters (Km, kcat)

The kinetic parameters Km (Michaelis constant) and kcat (catalytic constant) are crucial for understanding the efficiency and specificity of an enzyme for a particular substrate. For proteases interacting with this compound derivatives, these parameters have been determined in several studies.

Interactive Table of Kinetic Parameters for Protease-Substrate Interactions

| Enzyme | Organism | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Cysteine Protease | Actinidia arguta | This compound-Lys-MCA | 160 | 17.58 | 109,875 | pnas.org |

| SmCL1 | Schistosoma mansoni | This compound-Lys-NHMec | 10.2 | 0.176 | 17,250 | umass.eduplos.org |

| Cysteine Protease | Chlamydomonas sp. W80 | Boc-Leu-Arg-Arg-MCA | 44.4 | N/A | N/A | plos.org |

| FhCL1 | Fasciola hepatica | This compound-Lys-NHMec | N/A | N/A | 54,266 | plantbreedbio.org |

| Cathepsin L-like | Mackerel Dorsal Muscle | This compound-Lys-MCA | 1.3 | N/A | 437.1 (µM⁻¹min⁻¹) | cnr.it |

| Cathepsin B | Mackerel Dorsal Muscle | This compound-Lys-MCA | 157.8 | N/A | 94.1 (µM⁻¹min⁻¹) | cnr.it |

| N/A: Data not available in the provided search results. |

These data highlight the varying affinities and catalytic efficiencies of different proteases for this compound derivatives, reflecting the diverse nature of their active sites.

Elucidation of Cleavage Sites and Hydrolytic Mechanisms

The cleavage of a peptide substrate by a protease occurs at a specific peptide bond, known as the scissile bond. The amino acid residues on the N-terminal side of this bond are designated P1, P2, P3, etc., while those on the C-terminal side are P1', P2', P3', etc. nih.govnih.gov The hydrolysis of this compound-Lys-MCA or similar substrates typically occurs at the bond between the lysine (P1) and the AMC (P1') group, releasing the fluorescent AMC molecule.

The general mechanism for cysteine protease-mediated hydrolysis involves the catalytic cysteine residue acting as a nucleophile to attack the carbonyl carbon of the scissile bond. This forms a tetrahedral intermediate, which then collapses to release the C-terminal fragment (the AMC or pNA group) and forms an acyl-enzyme intermediate. Subsequent hydrolysis of this intermediate by a water molecule regenerates the free enzyme. tandfonline.com

The precise identification of cleavage products can be achieved through techniques like liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS). These methods allow for the separation and mass determination of the peptide fragments generated after enzymatic digestion, confirming the exact cleavage site. umass.edupnas.orgresearchgate.netcnr.it For instance, the analysis of cleavage products of fluorogenic peptides can be performed by monitoring the appearance of the N-terminal fragment and the fluorescent C-terminal reporter molecule over time using extracted ion chromatograms in an LC-MS analysis. cnr.it

Assay Methodologies Utilizing this compound Derivatives

This compound derivatives are widely used in various assay methodologies to detect and quantify protease activity. The most common are fluorometric and colorimetric assays.

In a typical fluorometric assay, a this compound peptide is linked to a fluorescent reporter group like 7-amino-4-methylcoumarin (B1665955) (AMC). In the intact substrate, the fluorescence of the AMC group is quenched. Upon cleavage of the peptide bond by a protease, the free AMC is released, resulting in a measurable increase in fluorescence. The rate of this increase is directly proportional to the enzyme's activity. These assays are highly sensitive and are often performed in microtiter plates for high-throughput screening. The fluorescence is typically measured at an excitation wavelength of 380 nm and an emission wavelength of 460 nm. umass.edustanford.eduplantbreedbio.orgscience.gov

Colorimetric assays utilize a chromogenic reporter group, such as p-nitroanilide (pNA). The cleavage of the substrate releases p-nitroaniline, which is a yellow compound that can be quantified by measuring its absorbance at around 405 nm. These assays, while sometimes less sensitive than fluorometric assays, are also widely used for their convenience. nih.govnih.gov

These assays can be used for various purposes, including:

Enzyme kinetics studies: To determine Km and kcat values. cnr.itscience.gov

Inhibitor screening: To identify and characterize compounds that inhibit protease activity. nih.govnih.gov

Immunodiagnostics: In assays like the protein A immunocapture assay, where the activity of fluke cysteine proteinases bound to antibodies is measured using a fluorogenic substrate like this compound-Lys-MCA.

Monitoring protease activity in biological samples: To assess the levels of active proteases in cell extracts or bodily fluids. stanford.eduscience.gov

Fluorogenic Assays for Real-Time Enzyme Activity Monitoring

Fluorogenic assays provide a sensitive and continuous method for monitoring enzyme kinetics. This is often achieved by coupling a peptide sequence to a fluorophore that is quenched until the peptide is cleaved by a specific protease.

A widely used fluorogenic substrate incorporating the this compound sequence is this compound-Lys-7-amino-4-methylcoumarin (this compound-Lys-AMC). chemimpex.compeptanova.demedchemexpress.eubachem.com In this molecule, the 7-amino-4-methylcoumarin (AMC) group is fluorescent, but its emission is minimal when it is part of the larger peptide. medchemexpress.eumedchemexpress.com When a protease recognizes and cleaves the peptide bond, typically after the Lysine residue, the free AMC is released. medchemexpress.eu This release results in a significant increase in fluorescence, which can be monitored in real-time using a fluorimeter with excitation around 380 nm and emission detection at approximately 460 nm. ubpbio.comnih.gov

This method allows for the direct measurement of enzymatic reaction rates, as the rate of fluorescence increase is proportional to the rate of substrate cleavage. thermofisher.com this compound-Lys-AMC has been utilized as a substrate for a variety of proteases, including plasmin, calpain, and papain, demonstrating its utility in studying enzymes with a preference for cleavage after basic residues C-terminal to a hydrophobic sequence. medchemexpress.eugoogle.comresearchgate.net The high sensitivity of fluorogenic assays makes them ideal for determining kinetic parameters and screening for enzyme inhibitors. researchgate.net

Table 1: Characteristics of a this compound Based Fluorogenic Substrate

| Compound Name | Structure | Target Enzymes | Assay Principle | Excitation/Emission (nm) |

| This compound-Lys-AMC | This compound-Lys-NH-AMC | Plasmin, Calpain, Papain, Acrosin | Release of fluorescent AMC upon enzymatic cleavage of the amide bond. medchemexpress.eu | ~380 / ~460 ubpbio.comnih.gov |

Chromatographic Assays for Product Analysis

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), are essential for the analysis of peptide cleavage products, providing detailed information beyond the rate of reaction. phmethods.net When an enzyme cleaves a this compound-containing substrate, HPLC can be used to separate and quantify the intact substrate from its resulting fragments. researchgate.netaltabioscience.com

Reverse-phase HPLC (RP-HPLC) is the most common method for peptide analysis. phenomenex.comnih.gov The separation is based on the hydrophobicity of the molecules. A typical setup involves a C18 stationary phase column and a mobile phase gradient of increasing acetonitrile (B52724) concentration in water, often with trifluoroacetic acid (TFA) as an ion-pairing agent. researchgate.netaltabioscience.comphenomenex.com In the analysis of a this compound substrate cleavage, the intact peptide will have a specific retention time. After enzymatic incubation, new peaks corresponding to the cleavage products will appear in the chromatogram. researchgate.net By comparing the peak areas, one can determine the extent of substrate hydrolysis.

This method is crucial for confirming the exact cleavage site within a peptide sequence, as the fragments can be collected and their molecular weights determined by mass spectrometry (MS). altabioscience.com Thin-layer chromatography (TLC) can also be used as a simpler, complementary method to visualize the separation of substrate and products, although it does not provide the same level of resolution or quantification as HPLC. researchgate.netresearchgate.net

Table 2: General Parameters for HPLC Analysis of Peptide Cleavage

| Parameter | Typical Condition | Purpose |

| Technique | Reverse-Phase HPLC (RP-HPLC) nih.gov | Separates peptides based on hydrophobicity. |

| Stationary Phase | C18 silica-based column altabioscience.comphenomenex.com | Provides a non-polar surface for hydrophobic interactions. |

| Mobile Phase | Acetonitrile/Water gradient with 0.1% TFA researchgate.netphenomenex.com | Elutes peptides with increasing organic solvent; TFA improves peak shape. |

| Detection | UV absorbance at ~215 nm altabioscience.com | Detects the peptide bond, allowing for quantification of all peptide species. |

| Analysis | Appearance of product peaks and decrease in substrate peak. researchgate.net | Quantifies the extent of enzymatic reaction and allows for product isolation. |

Design and Evaluation of Protease Inhibitors Based on this compound Scaffolds

The this compound sequence, recognized by certain proteases, serves as an excellent starting point for the rational design of specific inhibitors. By replacing the cleavable peptide bond with a non-hydrolyzable "warhead" that can react with the enzyme's active site, potent and selective inhibitors can be created.

Peptide Alpha-Keto-Beta-Aldehyde Inhibitors

Peptide aldehydes are a well-established class of protease inhibitors. mdpi.com More complex derivatives, such as peptide alpha-keto-beta-aldehydes, have been developed to target specific trypsin-like serine proteases. These compounds feature a C-terminal moiety that is highly electrophilic and can form a stable, covalent bond with the catalytic serine residue in the enzyme's active site.

A notable example built upon the Val-Leu sequence is this compound-Lys-COCHO. oup.com This synthetic peptide analogue was designed and evaluated as a novel inhibitor of trypsin-like serine proteases. Kinetic studies revealed it to be a tight-binding inhibitor of plasmin, an important enzyme in the coagulation cascade, with a final inhibition constant (Ki(final)) of 3.1 μM. oup.comkisti.re.kr The design incorporates the this compound sequence to guide the inhibitor to the enzyme's active site, while the lysine residue fulfills the enzyme's preference for a basic amino acid at the P1 position, and the alpha-keto-beta-aldehyde "warhead" ensures the inhibitory action. oup.com

Phosphonate (B1237965) Inhibitors

Peptidyl phosphonates are another important class of irreversible serine protease inhibitors. nih.gov In these molecules, the phosphorus atom acts as an electrophile that is attacked by the active site serine, forming a stable, phosphonylated enzyme that is catalytically inactive. nih.govtandfonline.com The design of these inhibitors often mimics the sequence of known peptide substrates to achieve specificity. google.com

While direct synthesis of a this compound phosphonate is not prominently detailed in the reviewed literature, the principles of its design are well-established. For example, the related compound Boc-Val-Pro-ValP(OPh)2, which contains the Boc-Val dipeptide, was found to be an excellent inhibitor of human leukocyte elastase. google.com The effectiveness of such compounds relies on the peptide sequence (e.g., this compound) directing the inhibitor to the correct enzyme and positioning the phosphonate warhead for nucleophilic attack. mdpi.com The specificity and potency can be further fine-tuned by modifying the ester groups on the phosphorus atom, such as using diphenyl or substituted phenyl groups. nih.govtandfonline.com The development of a this compound-based phosphonate would be a logical step for targeting proteases that show a substrate preference for this sequence. google.com

Table 3: Comparison of Inhibitor Scaffolds Based on Peptide Sequences

| Inhibitor Class | Warhead Moiety | Mechanism of Action | Example Based on Related Sequences | Target Enzyme Class |

| Peptide Alpha-Keto-Beta-Aldehyde | -COCHO | Covalent modification of active site serine. oup.com | This compound-Lys-COCHO oup.comkisti.re.kr | Trypsin-like Serine Proteases |

| Peptide Phosphonate | -P(O)(OAr)₂ | Covalent phosphonylation of active site serine. tandfonline.com | Boc-Val-Pro-ValP(OPh)₂ google.com | Serine Proteases (e.g., Elastases) |

Academic Research Applications and Functional Roles of Boc Val Leu

Contribution to Drug Discovery and Development Research

The structural and chemical properties of Boc-Val-Leu and its derivatives are leveraged extensively in the quest for new medicines. The Boc protecting group facilitates controlled, sequential peptide synthesis, allowing researchers to construct complex molecules with specific biological activities. cymitquimica.com

This compound is frequently used as a foundational element in the synthesis of more complex therapeutic peptides and peptidomimetics. The Val-Leu sequence is present in many naturally occurring bioactive peptides, and its inclusion in synthetic designs can confer specific conformational or binding properties. Researchers utilize Boc-protected dipeptides like this compound as stable building blocks to create larger peptide structures aimed at mimicking or inhibiting biological protein-protein interactions. chemimpex.comchemimpex.com

One key area of application is in the design of peptides that adopt specific secondary structures, such as β-hairpins. These structural motifs are critical for the function of many proteins. By incorporating sequences like Boc-Leu-Val-Val into designed octapeptides, scientists can create stable β-hairpin models. nih.govpnas.org These models are instrumental in developing synthetic protein mimics and therapeutic agents that can modulate biological pathways. nih.gov Furthermore, peptide derivatives containing the this compound sequence are considered valuable starting points or "leads" in the development of novel peptide-based therapeutics. chemimpex.comontosight.ai This modular approach, using well-defined fragments, is a cornerstone of modern medicinal chemistry and peptide drug development. cymitquimica.com

In the early stages of drug development, high-throughput screening (HTS) is employed to test large libraries of compounds for activity against a specific biological target. Peptide derivatives containing the Val-Leu sequence are vital tools in this process. For instance, peptide substrates are used to identify and characterize potential drug candidates that can inhibit specific enzymes.

A prominent example is the use of this compound-Lys-AMC, a fluorogenic substrate, in screening assays. chemimpex.com Its cleavage by proteases is a measurable event, making it a valuable tool for identifying compounds that inhibit this activity and for studying the metabolic pathways involving such enzymes. chemimpex.com Understanding the metabolic fate of amino acids like leucine (B10760876) is also critical. The degradation pathway of leucine is a multi-step process that converts it into key metabolic intermediates like acetyl-CoA. nih.gov Studying how peptide drugs containing leucine are metabolized is essential for evaluating their stability and potential byproducts in a biological system.

Table 1: Examples of this compound Containing Peptides in Drug Discovery Research

| Peptide Derivative | Application Area | Research Finding | Citation |

| This compound-Lys-AMC | Drug Candidate Screening | Serves as a protease substrate to screen for potential inhibitors and to understand metabolic pathways. | chemimpex.com |

| Boc-Leu-Val-Val-Aib-(D)Ala-Leu-Val-Val-OMe | Therapeutic Peptide Design | Used to construct stable β-hairpin models, which are important for designing protein mimics. | nih.gov |

| D-Val-Leu-Lys 4-nitroanilide | Inhibitor Screening & Metabolism Studies | Used as a model substrate to screen for protease inhibitors and to study drug metabolism. |

Proteases are enzymes that cleave peptide bonds in proteins and are implicated in numerous diseases, making them a major class of drug targets. Peptides containing specific amino acid sequences recognized by these enzymes are used to design potent and selective inhibitors. The Val-Leu sequence is a recognition motif for several proteases.

Research has focused on developing inhibitors for enzymes like renin, a protease involved in regulating blood pressure. A series of renin inhibitors were developed based on the Phe-His-Leu-Val substructure of its natural substrate, angiotensinogen, demonstrating the importance of the Leu-Val component in inhibitor design. nih.gov Similarly, derivatives such as this compound-Lys-AMC are not only substrates but are also classified as protease inhibitors themselves, capable of binding to the active site of enzymes like trypsin. cymitquimica.com In inhibitor development studies, fluorogenic substrates like this compound-Lys-NHMec are used to measure the activity of a target protease (e.g., plasmin) and to quantify the efficacy of newly synthesized inhibitor compounds. frontiersin.org This strategy allows for the precise determination of a potential drug's inhibitory power.

Application in Diagnostic Tool Development